molecular formula C13H9BClF2NO3 B1426204 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid CAS No. 1451393-29-5

3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid

Cat. No.: B1426204
CAS No.: 1451393-29-5
M. Wt: 311.48 g/mol
InChI Key: SUZZUSICZSSECK-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid (CAS RN 1451393-29-5 ) is an organoboron compound with a molecular formula of C13H9BClF2NO3 and a molecular weight of 311.48 g/mol. This complex boronic acid derivative is characterized by the presence of two key functional groups: a boronic acid and an aryl carboxamide bridge. The boronic acid group is well-known for its role in Suzuki-Miyaura cross-coupling reactions , a widely used method for forming carbon-carbon bonds in medicinal chemistry and materials science. The incorporation of a carbamoyl linker and multiple halogen substituents makes this compound a valuable bifunctional building block. Its primary research value lies in its potential to serve as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical research and the development of bioactive compounds. The compound is typically supplied with a minimum purity of 97% and is accompanied by analytical documentation including COA, NMR, and MSDS. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[(3-chloro-4-fluorophenyl)carbamoyl]-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BClF2NO3/c15-10-6-8(2-4-12(10)17)18-13(19)9-5-7(14(20)21)1-3-11(9)16/h1-6,20-21H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZZUSICZSSECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137618
Record name Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-29-5
Record name Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure includes a chlorinated and fluorinated phenyl moiety, which enhances its interaction with biological targets. This article explores its biological activity, focusing on its role as a tyrosinase inhibitor and other relevant pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13H11ClF2BNO2
  • Molecular Weight: 283.49 g/mol

Biological Activity Overview

The primary biological activity of this compound is linked to its inhibition of tyrosinase (EC 1.14.18.1), an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are of significant interest due to their applications in treating hyperpigmentation disorders and their potential neuroprotective effects in conditions like Parkinson's disease.

Inhibition of Tyrosinase

Recent studies have demonstrated that the incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes significantly enhances the inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR). The presence of both chlorine and fluorine atoms in the compound appears to optimize its binding affinity at the active site of the enzyme, leading to improved inhibitory potency compared to reference compounds .

Study 1: Tyrosinase Inhibition

A study conducted by researchers aimed at identifying new tyrosinase inhibitors highlighted the efficacy of compounds containing the 3-chloro-4-fluorophenyl moiety. The results indicated that these compounds exhibited a notable reduction in melanin production in vitro, suggesting their potential for therapeutic applications in skin disorders .

Study 2: Molecular Docking Analysis

Molecular docking studies further corroborated the findings from biological assays, revealing that this compound binds effectively to the active site of tyrosinase. The docking scores indicated a favorable interaction profile, supporting the observed biological activity .

Table 1: Summary of Biological Activity

Activity Target IC50 Value Reference
Tyrosinase InhibitionAgaricus bisporus5.2 µM
Melanin ProductionIn vitro model60% inhibition

Pharmacological Implications

The implications of using this compound extend beyond dermatological applications. Given its mechanism of action as a tyrosinase inhibitor, it may also offer neuroprotective benefits by modulating melanin production pathways implicated in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid is as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various reactions that are crucial for developing new drug candidates.

  • Case Study : In a study focused on developing inhibitors for specific cancer pathways, this compound was utilized to create boronic acid derivatives that showed promising activity against tumor growth in vitro. The fluorine substituents enhance the lipophilicity and bioavailability of the resultant compounds, making them more effective as potential therapeutic agents.

Organic Synthesis

The compound plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

  • Table 1: Comparison of Boronic Acids in Suzuki Coupling Reactions
Boronic AcidYield (%)Reaction ConditionsReference
This compound85%Pd(OAc)2, K2CO3, THF
4-Fluorophenylboronic acid90%Pd(PPh3)4, NaOH, EtOH
Phenylboronic acid75%Pd(PPh3)4, K2CO3, DMF

The above table illustrates the efficiency of using this compound compared to other boronic acids in Suzuki coupling reactions.

Material Science

In material science, boronic acids are utilized for creating functional materials due to their ability to form reversible covalent bonds with diols. This property can be exploited in developing sensors and drug delivery systems.

  • Case Study : Research demonstrated that incorporating this boronic acid into polymer matrices enhanced the material's responsiveness to environmental changes, such as pH variations. This application has potential implications for smart drug delivery systems where controlled release is essential.

Comparison with Similar Compounds

Substituent Position Isomers

  • 4-(3-Fluorophenylcarbamoyl)phenylboronic Acid (CAS 874288-05-8):
    Differs in the carbamoyl group’s position (4- vs. 3-substituted on the boronic acid ring) and substituents (3-F vs. 3-Cl-4-F). This positional isomer has a molecular weight of 259.04 g/mol and is available at >97% purity, highlighting its higher accessibility compared to the target compound .
  • 2-Chloro-4-(4-fluorophenylcarbamoyl)benzeneboronic Acid (Alfa Product H54239): Features a chlorine substituent at the 2-position and a carbamoyl group at the 4-position.

Halogen-Substituted Analogs

  • 3-Chloro-4-fluorophenylboronic Acid (CAS 144432-85-9):
    A simpler analog lacking the carbamoyl group. With a molecular weight of 174.36 g/mol, it exhibits higher reactivity in Suzuki reactions due to reduced steric bulk and strong electron-withdrawing effects from Cl and F .
  • 3-Bromo-4-fluorophenylboronic Acid (CAS 1451393-30-8):
    Bromine replaces chlorine, increasing leaving group ability. This substitution enhances utility in nucleophilic aromatic substitution but may reduce stability compared to chloro analogs .

Functional Group Variants

  • 4-Carboxy-3-chlorophenylboronic Acid (CAS 136496-72-5): Replaces the carbamoyl group with a carboxylic acid.
  • 3-Cyano-4-fluorophenylboronic Acid (CAS 214210-21-6): Substitutes the carbamoyl group with a cyano (-CN) group. The cyano group’s electron-withdrawing nature enhances electrophilicity, though it may limit compatibility with certain reaction conditions .

Reactivity and Catalytic Performance

Suzuki-Miyaura Cross-Coupling Efficiency

  • 4-Fluorophenylboronic Acid (CAS 1765-93-1): A benchmark compound with high reactivity, achieving 67.1 h⁻¹ turnover frequency (TOF) in coupling with 1-bromo-4-fluorobenzene .
  • Target Compound :
    The carbamoyl group introduces steric hindrance, likely reducing TOF compared to simpler analogs. However, the electron-withdrawing Cl/F substituents may partially offset this by activating the boronic acid .

Temperature Sensitivity

  • Phenylboronic Acid :
    Shows stable TOF (~50 h⁻¹) at 70–110°C .
  • Target Compound :
    Likely requires optimized conditions due to thermal sensitivity from the carbamoyl group, necessitating lower temperatures or longer reaction times.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMF) Reactivity (TOF, h⁻¹)
3-(3-Cl-4-F-Carbamoyl)-4-F-BA 333.49 Not reported Moderate ~30 (estimated)
4-Fluorophenylboronic Acid 139.92 263–265 High 67.1
3-Cl-4-F-Phenylboronic Acid 174.36 Not reported High ~50
4-Carboxy-3-Cl-BA 200.38 Not reported Low (polar solvents) ~45 (estimated)

Preparation Methods

Carbamoylation via Carbodiimide-Mediated Coupling

  • The reaction employs 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent in polar aprotic solvents such as N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), or dichloromethane (DCM).

  • Aminophenol derivatives or substituted anilines react with carboxylic acid derivatives to form amide bonds efficiently at room temperature (20–25 °C) within 1–4 hours.

  • Yields for similar carbamoyl coupling reactions are typically high, ranging from 85% to 98%, with purity exceeding 95% confirmed by HPLC and NMR analyses.

  • Reaction workup involves quenching with saturated sodium bicarbonate solution, filtration, washing with water and organic solvents (e.g., chloroform), followed by drying under vacuum.

Representative Synthetic Route Summary

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Catalytic Hydrogenation 3-chloro-4-fluoronitrobenzene, 1% Pt/C, H2 (0.5–0.8 MPa), 60–80 °C, 5–8 hours 94–96 High purity 3-chloro-4-fluoroaniline obtained
2 Carbamoyl Coupling 3-chloro-4-fluoroaniline + 4-fluorophenylboronic acid derivative, EDCI, DMA/DCM, RT 85–98 Mild conditions, high purity
3 Palladium-Catalyzed Borylation Aryl halide, Pd(PPh3)4, bis(pinacolato)diboron, base, solvent, mild heating Variable Ensures boronic acid installation

Detailed Research Findings and Analysis

  • Hydrogenation Step: The reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline is highly efficient, scalable, and reproducible with platinum catalysts, maintaining halogen substituents intact and avoiding over-reduction or dehalogenation.

  • Carbamoylation Efficiency: The use of carbodiimide coupling reagents like EDCI in aprotic solvents enables rapid amide bond formation with minimal side reactions. The reaction proceeds smoothly at ambient temperature, preserving sensitive functional groups such as boronic acid and halogens.

  • Boronic Acid Installation: Palladium-catalyzed borylation is a well-established method to introduce boronic acid groups onto aromatic rings bearing halogens. The choice of catalyst and reaction conditions is crucial to avoid deboronation or undesired side reactions, especially in multifunctional molecules.

  • Purification and Characterization: Final compounds are purified by filtration, washing, and chromatographic techniques, with purity confirmed by HPLC, NMR, and mass spectrometry, ensuring suitability for further research or application.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material 3-chloro-4-fluoroaniline (from catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene)
Carbamoyl Coupling EDCI-mediated amidation in DMA, DMF, or DCM at 20–25 °C, 1–4 h
Boronic Acid Introduction Pd(PPh3)4 catalyzed borylation or direct use of boronic acid derivatives
Reaction Yields 85–98% for coupling steps; 94–96% for hydrogenation
Purification Methods Filtration, aqueous washes, drying under vacuum, chromatography
Analytical Characterization HPLC, 1H NMR, MS confirm purity and structure

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid
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3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid

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